N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
Overview
Description
2’-methyl Acetyl fentanyl (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. 2’-methyl Acetyl fentanyl is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Mechanism of Action
Target of Action
The compound N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide, monohydrochloride, is structurally related to the class of drugs known as fentanyl analogues . These compounds are known to primarily target the opioid receptors in the central nervous system . The opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands .
Mode of Action
The compound interacts with its targets, the opioid receptors, by binding to these receptors and activating them . This activation results in a decrease in the perception of pain, which is the primary therapeutic effect of opioid drugs . The activation of opioid receptors can also lead to side effects such as respiratory depression, constipation, and dependence .
Biochemical Pathways
The activation of the opioid receptors leads to the inhibition of adenylate cyclase, decreasing the amount of cyclic AMP. This results in the hyperpolarization of the cell and a reduction in synaptic transmission . This mechanism is part of the larger biochemical pathway of pain perception and response .
Pharmacokinetics
The pharmacokinetics of this compound, like other fentanyl analogues, involves absorption, distribution, metabolism, and excretion (ADME). Fentanyl, a closely related compound, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects . It is metabolized primarily in the liver and excreted in urine .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of pain signals transmitted to the brain, resulting in analgesia . It can also cause side effects at the cellular level, such as reduced respiratory drive (due to its action on the brainstem), constipation (due to reduced gut motility), and physical dependence (due to changes in neuronal functioning with prolonged use) .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs can impact its metabolism and excretion, potentially leading to drug interactions . Additionally, individual factors such as genetic variations in opioid receptors or metabolic enzymes can influence the drug’s efficacy and the risk of side effects .
Properties
IUPAC Name |
N-[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18-8-6-7-9-20(18)12-15-23-16-13-22(14-17-23)24(19(2)25)21-10-4-3-5-11-21;/h3-11,22H,12-17H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWYHPBMLYQPOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037078 | |
Record name | 2'-Methyl cetyl fentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071703-90-6 | |
Record name | 2'-Methyl cetyl fentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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